
Aranotin
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Overview
Description
Aranotin is a mycotoxin with a central epithiodiketopiperazin unit, isolated from the fungus Aspergillus terreus and Arachniotus aureus . It exhibits strong antiviral activity, particularly against RNA viruses such as polio, coxsackie, rhino, and parainfluenza viruses . This compound has also shown potential as a promising inhibitor of SARS-CoV-2 replication .
Preparation Methods
Aranotin is a naturally occurring compound and has not yet been synthesized through total synthesis . It is typically isolated from fungal sources such as Aspergillus terreus and Arachniotus aureus . The isolation process involves culturing the fungi and extracting the compound using various solvents and purification techniques .
Chemical Reactions Analysis
Aranotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the epithiodiketopiperazin unit.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Aranotin has a wide range of scientific research applications, including:
Mechanism of Action
Aranotin exerts its effects by inhibiting viral RNA synthesis. It strongly binds to the Nsp15 viral protein, which is essential for the replication of RNA viruses . By inhibiting this protein, this compound effectively prevents the replication of the virus, thereby exhibiting its antiviral properties .
Comparison with Similar Compounds
Aranotin belongs to the class of thiodiketopiperazines, which are cyclic peptides with broad biological activity . Similar compounds include:
Acetylthis compound: Another mycotoxin isolated from Arachniotus aureus and Aspergillus terreus, with similar antiviral properties.
Gliotoxin: A thiodiketopiperazine with strong immunosuppressive and antimicrobial properties.
Verruculogen: Another thiodiketopiperazine with neurotoxic properties.
This compound is unique due to its strong binding affinity to the Nsp15 viral protein and its potential as a SARS-CoV-2 replication inhibitor .
Biological Activity
Aranotin is a naturally occurring compound classified as an epipolythiodiketopiperazine, primarily isolated from the fungus Aspergillus terreus. Its complex structure, characterized by a central diketopiperazine unit modified by various functional groups, contributes to its significant biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₈H₂₃N₃O₄S₂ and a molecular weight of approximately 462.5 g/mol. The structural features of this compound include:
- Diketopiperazine core : This core structure is essential for its biological activity.
- Functional groups : The presence of sulfur and oxygen moieties plays a crucial role in its reactivity and interaction with biological systems.
This compound exhibits notable antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is critical for viral replication. This mechanism positions this compound as a promising candidate for the development of antiviral drug formulations.
Key Findings on Mechanism:
- Inhibition of RNA Polymerase : this compound's ability to inhibit viral RNA polymerase without affecting mammalian DNA-based RNA polymerase makes it a targeted antiviral agent .
- Interaction with Biological Systems : Studies suggest that this compound interacts with sulfhydryl compounds, potentially modulating its biological activity and opening avenues for drug design.
Biological Activity Overview
The biological activities of this compound extend beyond antiviral effects. It has been investigated for various applications, including:
- Antiviral Properties : Effective against several viruses such as poliovirus (types 1, 2, and 3), coxsackievirus (A21), rhinovirus, and parainfluenza viruses (types 1 and 3) in vitro and in vivo .
- Potential Immunosuppressive Effects : Similar compounds have shown immunosuppressive properties, indicating potential applications in transplantation medicine .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds. Below are selected findings from notable research:
Applications in Drug Development
Given its unique properties, this compound presents several potential applications in drug development:
- Antiviral Drug Formulations : Due to its selective inhibition of viral enzymes, this compound could be developed into antiviral therapies targeting specific RNA viruses.
- Research on Mycotoxins : Its role in understanding fungal biology and mycotoxin interactions provides insights into broader ecological impacts and potential therapeutic uses.
Properties
Molecular Formula |
C20H18N2O7S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3 |
InChI Key |
HXWOWBFXYUFFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Origin of Product |
United States |
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